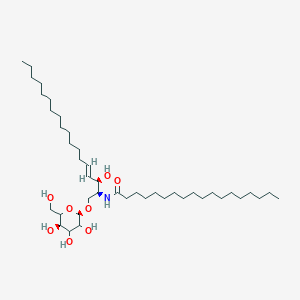
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage by reacting the chlorinated nitrobenzene derivative with 2-methyl-1,3-benzothiazole-6-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
科学研究应用
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the benzothiazole core may contribute to the overall stability and specificity of the compound.
相似化合物的比较
Similar Compounds
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-hydroxybenzamide: A hydroxylated derivative.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-methoxybenzamide: A methoxylated derivative.
Uniqueness
The unique combination of the chloro, nitro, and benzamide groups in 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide imparts distinct chemical and biological properties that differentiate it from similar compounds
属性
分子式 |
C15H10ClN3O3S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-17-12-5-3-10(7-14(12)23-8)18-15(20)9-2-4-11(16)13(6-9)19(21)22/h2-7H,1H3,(H,18,20) |
InChI 键 |
DDKPJTSGMWLVTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
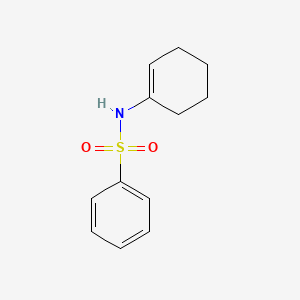
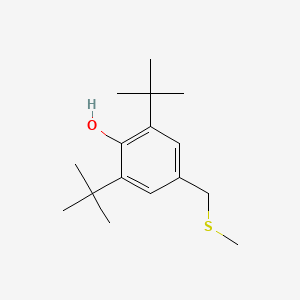
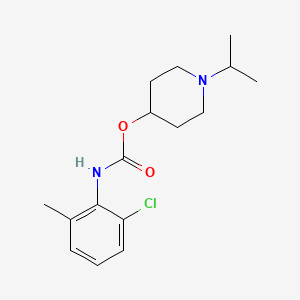

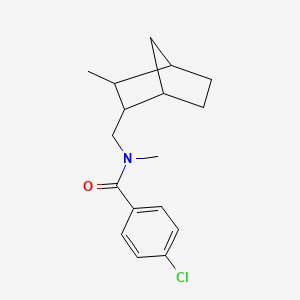

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)

